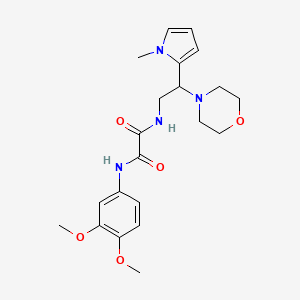

N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

Description

N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

- N2-substituent: A 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl moiety, combining a pyrrole ring (a heterocyclic aromatic system) with a morpholine group (a six-membered ring containing oxygen and nitrogen). This structure may enhance solubility and modulate receptor binding.

Properties

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O5/c1-24-8-4-5-16(24)17(25-9-11-30-12-10-25)14-22-20(26)21(27)23-15-6-7-18(28-2)19(13-15)29-3/h4-8,13,17H,9-12,14H2,1-3H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSLQRUTENCFKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 342.36 g/mol

- CAS Number : 946330-35-4

The structure features a dimethoxyphenyl group, a pyrrole moiety, and a morpholinoethyl chain, contributing to its diverse biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of related compounds within the same chemical family. For instance, derivatives of pyrrole have shown significant antibacterial and antifungal activities against various pathogens. A study demonstrated that certain synthesized pyrrole derivatives exhibited good activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure could enhance antimicrobial efficacy .

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | 15 | 12 |

| Compound B | 18 | 10 |

| This compound | TBD | TBD |

Cytotoxicity and Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies involving similar oxalamide derivatives have shown promising results against various cancer cell lines, including HeLa and MCF-7 cells. For example, one compound demonstrated an IC50 value of 0.34 μM against MCF-7 cells, indicating potent cytotoxic activity .

The mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the compound may induce apoptosis in cancer cells and inhibit cell proliferation through interactions with cellular pathways involved in cell cycle regulation and apoptosis.

Case Studies

Case Study 1 : A recent investigation into related oxalamide compounds revealed their ability to induce cell cycle arrest at the G2/M phase in cancer cell lines. This finding suggests that structural modifications can lead to enhanced therapeutic profiles .

Case Study 2 : Another study focused on the synthesis of pyrrole derivatives showed that introducing methoxy groups significantly increased antimicrobial activity. This highlights the importance of structural features in determining biological efficacy .

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamide Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with key oxalamide derivatives from the literature:

Key Observations:

Substituent Diversity: The target compound’s morpholinoethyl-pyrrole substituent distinguishes it from flavoring agents (e.g., S336, No. 2225) that prioritize pyridine or benzyl groups for receptor binding . Antiviral oxalamides (e.g., Compound 13) often incorporate thiazole or chlorophenyl groups to target viral proteins .

Bioavailability and Metabolism: Flavoring oxalamides like No. 2225 exhibit rapid clearance (t1/2 < 2 hours) and poor bioavailability, attributed to hepatic glucuronidation and renal excretion . The morpholine group in the target compound may improve solubility and metabolic stability compared to pyridine-based analogs.

Synthetic Feasibility :

Pharmacological and Toxicological Profiles

- Toxicity data are unavailable but could be extrapolated from structurally related amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.